molecular formula C26H35N3O17 B1333406 [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 30854-62-7

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B1333406
CAS No.: 30854-62-7
M. Wt: 661.6 g/mol
InChI Key: JFCQZWVIHHPJTD-SVRUBWSYSA-N
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Description

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C26H35N3O17 and its molecular weight is 661.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solubility Characteristics

Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides, including compounds structurally related to [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, in ethanol-water solutions. They found that solubility increases with temperature but decreases as ethanol mass fraction increases, which could be significant in developing solvent systems for this compound (Gong et al., 2012).

Synthesis and Characterization

Mohammed, Kadhum, Mohammed, and Al Rekabi (2020) described the synthesis of a new sugar imine molecule using a similar compound as a precursor, employing click chemistry. This study may provide insights into synthesizing and characterizing complex molecules like this compound (Mohammed et al., 2020).

Crystallographic Analysis

Mönch, Emmerling, Kraus, Becker, and Nehls (2013) conducted a crystallographic analysis of a related compound, which could be relevant for understanding the crystal structure and potential applications of this compound (Mönch et al., 2013).

Potential in Chemical Synthesis

Zhang, Gong, Wang, and Qu (2012) and Crackett, Sayer, Stoodley, and Greengrass (1991) investigated compounds structurally similar to the target molecule for their solubility and application in the synthesis of analogues and derivatives. These studies highlight the potential of such complex saccharides in chemical synthesis and pharmaceutical research (Zhang et al., 2012); (Crackett et al., 1991).

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O17/c1-10(30)37-8-17-20(21(40-13(4)33)23(42-15(6)35)25(44-17)28-29-27)46-26-24(43-16(7)36)22(41-14(5)34)19(39-12(3)32)18(45-26)9-38-11(2)31/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQZWVIHHPJTD-SVRUBWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369331
Record name AC1MBFZI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30854-62-7
Record name AC1MBFZI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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